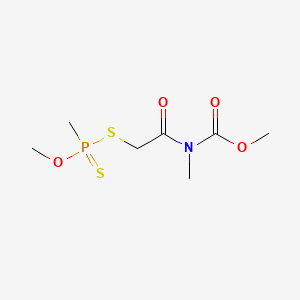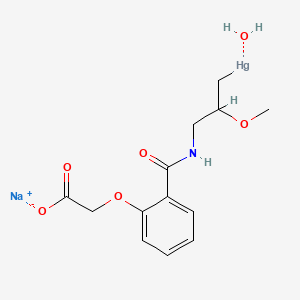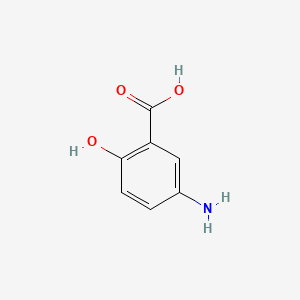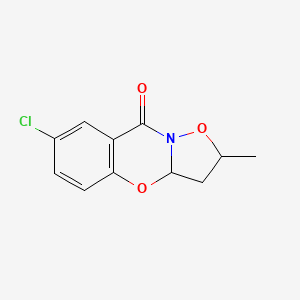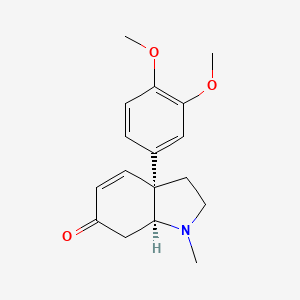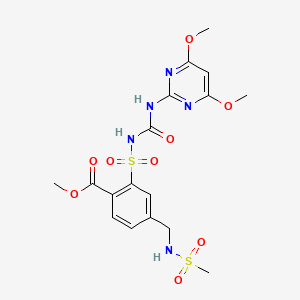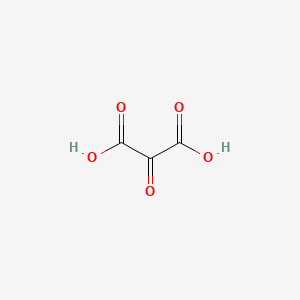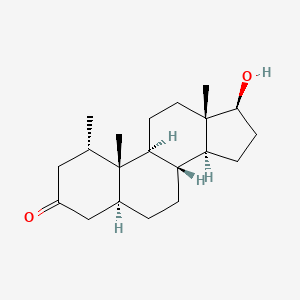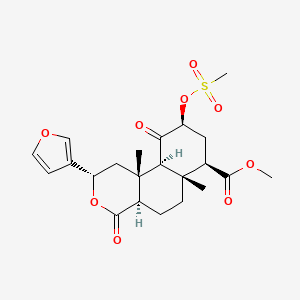
Methenolone
Overview
Description
Methenolone, also known as Metenolone, is an anabolic steroid used in the treatment and prevention of muscle wasting due to diseases, drug treatments, or other catabolic processes . It is sold under the brand names Primobolan and Nibal .
Synthesis Analysis
This compound is a modification of dihydrotestosterone (DHT) with weak androgenic activity and a moderate anabolic effect . A notable trait of this compound is that it can firmly bind to androgen receptors, stronger than testosterone .
Molecular Structure Analysis
The molecular formula of this compound is C20H30O2 . It has an average mass of 302.451 Da and a monoisotopic mass of 302.224579 Da . The crystal structure of this compound has been solved using the powder X-ray diffraction technique .
Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3, a boiling point of 430.4±45.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.3 mmHg at 25°C . Its molar refractivity is 87.8±0.3 cm3 .
Scientific Research Applications
Detection in Animal Source Food
Methenolone has been applied to improve the quality and protein content of meat in animal husbandry, but its use in sports is banned due to doping effects. A study by Zheng et al. (2020) developed a novel detection system to quantify the contents of both free and conjugated this compound in animal source food, including pork, beef, mutton, milk, and eggs, using high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS). This method provides a monitoring tool for the quantification of this compound in animal source food (Zheng et al., 2020).
Metabolic Studies in Horses
Metabolic studies on this compound acetate, a synthetic anabolic steroid, were conducted by Ho et al. (2005) in horses to understand its metabolic fate. This study documented the in vitro and in vivo metabolism of this compound acetate in racehorses, identifying several metabolites and suggesting this compound acetate's potential use to enhance performance in racehorses, despite its misuse in human sports (Ho et al., 2005).
Detection Techniques in Doping Control
Fragkaki et al. (2015) evaluated the sulfate fraction of this compound metabolism using liquid chromatography high-resolution mass spectrometry (LC-HRMS) to enhance the detection of this compound misuse in anti-doping efforts. This study highlights the importance of sulfation as a phase II metabolic pathway for this compound metabolism, proposing new metabolites for doping control purposes (Fragkaki et al., 2015).
Therapeutic Applications
A therapeutic trial with this compound (Primobolan) in patients with different types of refractory anemia was reported by Lockner (2009), showing some response in terms of remission frequencies across various types of anemias. However, no significant prolongation of survival in the responding patients was observed, and side effects were noted to be negligible (Lockner, 2009).
Safety and Hazards
Mechanism of Action
Target of Action
Methenolone, also known as Metenolone, is an androgen and anabolic steroid (AAS) that primarily targets the androgen receptor (AR) . The AR is the biological target of androgens like testosterone and dihydrotestosterone (DHT) . This compound has a strong binding affinity for androgen receptors, even stronger than testosterone .
Mode of Action
This compound functions as an agonist of the androgen receptor . This means it binds to these receptors and activates them, leading to an increase in protein synthesis and red blood cell count . It also acts as a glucocorticoid antagonist, aiding in fat metabolism, and boosting the immune system .
Biochemical Pathways
As an androgen and anabolic steroid, it is known to stimulate protein synthesis and increase red blood cell count . This can lead to increased muscle mass and strength, which is why this compound is often used to improve physique and performance .
Pharmacokinetics
This compound acetate is taken orally, while this compound enanthate is administered via intramuscular injection . The elimination half-life of this compound enanthate is reported to be about 10.5 days when administered intramuscularly . This compound has very low affinity for human serum sex hormone-binding globulin (SHBG), about 16% of that of testosterone and 3% of that of DHT .
Result of Action
The molecular and cellular effects of this compound’s action are primarily anabolic. It leads to increased protein synthesis, red blood cell count, and muscle mass . Additionally, it has weak androgenic effects, as well as no estrogenic effects or risk of liver damage .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. It’s important to note that the use of this compound and other anabolic steroids can be influenced by legal and regulatory environments, as these substances are controlled in many countries .
Biochemical Analysis
Biochemical Properties
Methenolone is a synthetic androgen and anabolic steroid, which means it acts as an agonist of the androgen receptor, the biological target of androgens like testosterone and dihydrotestosterone . It has moderate anabolic effects and weak androgenic effects .
Cellular Effects
This compound has been shown to have a variety of effects on cells. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its role as an agonist of the androgen receptor . This means it binds to the androgen receptor and activates it, leading to changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that this compound esters are prodrugs of this compound in the body .
properties
IUPAC Name |
(5S,8R,9S,10S,13S,14S,17S)-17-hydroxy-1,10,13-trimethyl-4,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h10,13,15-18,22H,4-9,11H2,1-3H3/t13-,15-,16-,17-,18-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANJQEDFWRSLVBR-VHUDCFPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165179 | |
| Record name | Methenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153-00-4, 303-42-4 | |
| Record name | Methenolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=153-00-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methenolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000153004 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Metenolone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13710 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Methenolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10165179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Metenolone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHENOLONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9062ZT8Q5C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Methenolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041928 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



